6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a nitrophenyl group attached to a dibenzoazepine core
Preparation Methods
The synthesis of 6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-(2-cyanophenyl)benzoic acid derivatives through reductive cyclization . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of nitro-substituted dibenzoazepines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, the dibenzoazepine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-(2-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other similar compounds, such as:
Dibenzo[c,e]azepine: Lacks the nitrophenyl group and has different chemical reactivity and biological activity.
6-(2-aminophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione: The amino derivative of the compound, which has different pharmacological properties.
6-(2-hydroxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione: The hydroxy derivative, which can form hydrogen bonds and has different solubility and reactivity.
The uniqueness of this compound lies in its nitrophenyl group, which imparts specific chemical and biological properties that are not present in other dibenzoazepine derivatives .
Properties
Molecular Formula |
C20H12N2O4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
6-(2-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C20H12N2O4/c23-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(24)21(19)17-11-5-6-12-18(17)22(25)26/h1-12H |
InChI Key |
OCXSIQMEJFCPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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